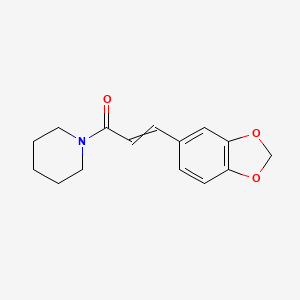
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Piperine can be synthesized through several methods. One common method involves the condensation of piperidine with piperic acid. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of piperine often involves extraction from black pepper using organic solvents such as ethanol or dichloromethane. The extract is then purified through crystallization or chromatography to obtain pure piperine .
化学反応の分析
Types of Reactions: Piperine undergoes various chemical reactions, including:
Oxidation: Piperine can be oxidized to form piperonal, a compound used in the fragrance industry.
Reduction: Reduction of piperine can yield piperidine, a valuable intermediate in organic synthesis.
Substitution: Piperine can undergo substitution reactions, particularly at the methylenedioxy group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Piperonal.
Reduction: Piperidine.
Substitution: Various halogenated derivatives.
科学的研究の応用
Piperine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the fragrance and flavor industries due to its aromatic properties.
作用機序
Piperine exerts its effects through multiple mechanisms:
Molecular Targets: Piperine interacts with various molecular targets, including enzymes, receptors, and ion channels.
類似化合物との比較
Chavicine: An isomer of piperine found in black pepper.
Piperidine: A structural analog of piperine, used as an intermediate in organic synthesis.
Piperonal: An oxidation product of piperine, used in the fragrance industry.
Uniqueness: Piperine is unique due to its dual role as a flavoring agent and a bioactive compound with diverse pharmacological properties. Its ability to modulate multiple signaling pathways and interact with various molecular targets makes it a valuable compound for research and industrial applications .
生物活性
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, also known as 1-BCP (CAS: 111479-04-0), is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C15H17NO3
Molar Mass: 259.3 g/mol
Structural Information: The compound features a piperidine ring linked to a benzodioxole moiety through an α,β-unsaturated carbonyl group.
Biological Activity Overview
Research indicates that Piperidine derivatives exhibit various biological activities, including antioxidant properties, modulation of metabolic processes, and potential therapeutic effects in endurance and fatigue.
- Antioxidant Activity : Piperidine derivatives have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in animal models . This suggests a protective role against oxidative stress.
- Metabolic Effects : In a study involving mice subjected to swimming endurance tests, treatment with 1-BCP significantly increased liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels. This indicates improved metabolic efficiency and reduced fatigue .
Case Studies
A notable study investigated the effects of 1-BCP on swimming endurance in mice. The results are summarized in the following table:
| Treatment Group | Dose (mmol/kg) | Swimming Time to Exhaustion (minutes) | Liver Glycogen (mg/g) | Muscle Glycogen (mg/g) | Lactic Acid (mmol/L) | Blood Urea Nitrogen (mg/dL) |
|---|---|---|---|---|---|---|
| Control | - | 25 ± 5 | 10 ± 2 | 15 ± 3 | 5.5 ± 0.5 | 30 ± 4 |
| 1-BCP | 0.1 | 35 ± 6* | 15 ± 3* | 20 ± 4* | 4.0 ± 0.4* | 25 ± 3* |
| 1-BCP | 0.2 | 40 ± 7* | 20 ± 4* | 25 ± 5* | 3.0 ± 0.3* | 20 ± 2* |
This study demonstrates that Piperidine derivatives can enhance physical performance and metabolic health in animal models.
Additional Findings
Further investigations into the pharmacological properties of Piperidine derivatives have indicated their potential as modulators of drug metabolism enzymes like cytochrome P450 . This could have implications for drug-drug interactions and the pharmacokinetics of co-administered medications.
特性
CAS番号 |
23434-86-8 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |
InChIキー |
BLPUOQGPBJPXRL-FNORWQNLSA-N |
SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
異性体SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
溶解性 |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















